molecular formula C12H16O7 B584032 Tri-O-acetyl-D-[6-13C]glucal CAS No. 478529-37-2

Tri-O-acetyl-D-[6-13C]glucal

Cat. No.: B584032
CAS No.: 478529-37-2
M. Wt: 273.245
InChI Key: LLPWGHLVUPBSLP-UVCKGYJCSA-N
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Description

Tri-O-acetyl-D-[6-13C]glucal: is a labeled derivative of Tri-O-acetyl-D-glucal, where the carbon-6 position is enriched with the carbon-13 isotope. This compound is primarily used in research involving isotopic labeling, which helps in tracing and studying metabolic pathways, reaction mechanisms, and molecular interactions.

Mechanism of Action

Target of Action

Tri-O-acetyl-D-[6-13C]glucal is primarily used as a biochemical reagent . It is a building block for the synthesis of oligosaccharides . Therefore, its primary targets are the enzymes and proteins involved in the synthesis of oligosaccharides.

Mode of Action

This compound interacts with its targets by serving as a structural unit in the synthesis of oligosaccharides It is incorporated into the growing oligosaccharide chain during the synthesis process

Biochemical Pathways

This compound is involved in the biochemical pathways related to the synthesis of oligosaccharides . Oligosaccharides are important components of many biological molecules, including glycoproteins and glycolipids, and play crucial roles in various biological processes such as cell-cell recognition and signaling. The exact downstream effects of the synthesis of oligosaccharides using this compound would depend on the specific oligosaccharide being synthesized and its role in the organism.

Result of Action

The result of the action of this compound is the synthesis of oligosaccharides . These oligosaccharides can then participate in various biological processes depending on their specific structures and functions.

Action Environment

The action of this compound is typically carried out in a laboratory setting under controlled conditions . Factors such as temperature, pH, and the presence of other reagents can influence its action, efficacy, and stability. For example, it is known to be slightly soluble in water , which could affect its reactivity in aqueous environments.

Biochemical Analysis

Biochemical Properties

Tri-O-acetyl-D-[6-13C]glucal plays a significant role in biochemical reactions, particularly in the synthesis of oligosaccharides. It acts as a building block for the formation of complex carbohydrates. The compound interacts with various enzymes, such as glycosyltransferases, which facilitate the transfer of sugar moieties to acceptor molecules. Additionally, this compound can undergo electrophilic addition reactions, introducing halogens and epoxides, or participate in Ferrier rearrangements to produce 2,3-unsaturated products .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s incorporation into oligosaccharides can affect cell surface glycosylation patterns, which in turn can modulate cell-cell interactions and signaling pathways. Changes in glycosylation can impact gene expression by altering the stability and localization of glycoproteins. Furthermore, this compound can influence cellular metabolism by serving as a substrate for metabolic enzymes involved in carbohydrate processing .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with enzymes and other biomolecules. The compound can act as a substrate for glycosyltransferases, facilitating the transfer of acetylated sugar moieties to acceptor molecules. This process can lead to the formation of complex carbohydrates with altered structural and functional properties. Additionally, this compound can inhibit or activate enzymes involved in carbohydrate metabolism, thereby modulating metabolic flux and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can degrade over time when exposed to light, heat, or moisture. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models. These effects include alterations in glycosylation patterns and metabolic flux, which can persist even after the compound has been metabolized .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively modulate glycosylation and metabolic pathways without causing significant toxicity. At higher doses, this compound can exhibit toxic or adverse effects, including disruptions in cellular metabolism and gene expression. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to carbohydrate metabolism. The compound interacts with enzymes such as glycosyltransferases and glycosidases, which facilitate the transfer and hydrolysis of sugar moieties. These interactions can affect metabolic flux and the levels of various metabolites within the cell. Additionally, this compound can be incorporated into oligosaccharides, influencing their structure and function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments. For example, this compound can be transported into the Golgi apparatus, where it participates in glycosylation reactions. The compound’s distribution can also be influenced by its solubility and stability in various cellular environments .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound is often localized to the Golgi apparatus and endoplasmic reticulum, where it is involved in glycosylation processes. Targeting signals and post-translational modifications can direct this compound to these compartments, ensuring its proper function in carbohydrate metabolism. Additionally, the compound’s localization can be influenced by its interactions with other biomolecules and cellular structures .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tri-O-acetyl-D-[6-13C]glucal can be synthesized from β-D-Glucose pentaacetate. The synthesis involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to ensure the incorporation of the carbon-13 isotope efficiently and consistently.

Chemical Reactions Analysis

Types of Reactions: Tri-O-acetyl-D-[6-13C]glucal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Tri-O-acetyl-D-[6-13C]glucal is unique due to its isotopic labeling, which makes it particularly valuable in research applications involving isotopic tracing and metabolic studies. This labeling allows for more precise and detailed analysis of biochemical pathways compared to non-labeled compounds .

Properties

IUPAC Name

[(2R,3S,4R)-3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-yl](113C)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O7/c1-7(13)17-6-11-12(19-9(3)15)10(4-5-16-11)18-8(2)14/h4-5,10-12H,6H2,1-3H3/t10-,11-,12+/m1/s1/i6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPWGHLVUPBSLP-UVCKGYJCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[13CH2][C@@H]1[C@H]([C@@H](C=CO1)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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